molecular formula C18H17N3OS B2998461 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide CAS No. 1171648-68-2

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Cat. No.: B2998461
CAS No.: 1171648-68-2
M. Wt: 323.41
InChI Key: GDNUFMOFODZYRI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of benzamide-based pyrazole derivatives, which are recognized as valuable scaffolds in the development of biologically active molecules. Compounds with this core structure have been investigated for a range of potential therapeutic applications. Research on closely related analogues has demonstrated that the pyrazole moiety is a key pharmacophore, with studies showing that benzamide-based 5-aminopyrazoles can serve as precursors for synthesizing complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which have shown promising antiviral activities against strains such as influenza A (H5N1) . Furthermore, structural derivatives, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified in preliminary structure-activity relationship (SAR) studies to possess submicromolar antiproliferative activity in cancer cell lines such as MIA PaCa-2, indicating their potential as anticancer agents and autophagy modulators . The presence of the (methylthio)benzamide group in this specific compound may influence its electronic properties and binding affinity to biological targets, making it a compound of interest for further SAR exploration and lead optimization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNUFMOFODZYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the pyrazole derivative with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Research Findings

Target Selectivity: Pyridinylimidazole-based compounds (e.g., compound 13) exhibit high selectivity for JNK3 over other kinases, while pyrimidinone derivatives (e.g., compound 30) target adenylyl cyclase, underscoring the impact of core structure on target engagement .

Synthetic Challenges : Lower yields in compound 31 (5%) highlight the difficulty of introducing ethoxy groups compared to methylthio or methoxymethoxy substituents .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OSC_{17}H_{18}N_{2}OS, with a molecular weight of approximately 302.4 g/mol. The structure consists of a pyrazole ring substituted with a methyl group and a phenyl group, linked to a benzamide moiety via a methylthio group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies

  • Cell Line Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated significant growth inhibition with an IC50 value of 12.50 µM against MCF7 cells and 42.30 µM against A549 cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism was elucidated through flow cytometry and Western blot analysis, confirming the upregulation of pro-apoptotic proteins .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects.

Research Findings

A study investigated the anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced edema compared to control groups, suggesting its efficacy in managing inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed.

In Vitro Studies

  • Bacterial Strains : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating moderate antibacterial activity .
  • Fungal Activity : Additionally, antifungal activity was evaluated against Candida albicans, with promising results indicating potential as an antifungal agent .

Table 1: Biological Activity Summary of this compound

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Reference
AnticancerMCF712.50
AnticancerA54942.30
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction
AntibacterialStaphylococcus aureus32 - 64
AntifungalCandida albicansModerate Activity

Q & A

Q. What are common synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide?

The synthesis typically involves multi-step protocols starting with condensation reactions of substituted pyrazole precursors. For example, cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is a key step, as demonstrated in analogous pyrazole derivatives . Additionally, nucleophilic substitution reactions introducing the methylthio group via K₂CO₃-mediated alkylation in polar aprotic solvents (e.g., DMF) are critical .

Q. How is structural characterization performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and anisotropic displacement parameters . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

Q. What biological assays are suitable for initial evaluation?

Enzymatic inhibition assays (e.g., PARP-1 or Hedgehog pathway targets) using fluorogenic substrates or Western blotting for downstream effector proteins are common. Dose-response curves (IC₅₀ determination) and cytotoxicity profiling in cell lines (e.g., MTT assays) provide preliminary SAR insights .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

SHELXL’s TWIN and HKLF5 commands enable handling of twinned or incomplete datasets. Validation tools in WinGX (e.g., PLATON for symmetry checks) and ORTEP visualization of anisotropic displacement ellipsoids help identify thermal motion artifacts . Cross-validation with Hirshfeld surface analysis can resolve packing ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Step 1: Use microwave-assisted synthesis to accelerate cyclization (e.g., 30-minute reactions at 150°C) .
  • Step 2: Employ Pd-catalyzed cross-coupling for aryl-thioether formation, monitored by TLC with UV-active tags .
  • Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How do steric and electronic effects influence biological activity?

Comparative studies on derivatives with substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) groups reveal:

  • Steric hindrance: Bulky substituents at the phenyl ring reduce PARP-1 inhibition (e.g., ΔIC₅₀ = 12 µM vs. 3 µM for methyl vs. hydrogen) .
  • Electronic effects: Electron-deficient pyrazole cores enhance binding to hydrophobic enzyme pockets (e.g., ΔΔG = -2.1 kcal/mol for nitro-substituted analogs) .

Q. How is molecular docking validated experimentally for this compound?

  • Docking: Use AutoDock Vina with crystal structures (PDB: 3LQF) to predict binding poses. Focus on hydrogen bonds with Arg434 (PARP-1) or π-π stacking with Phe484 .
  • Validation: Mutagenesis (e.g., Ala-scanning of key residues) and SPR assays measure binding affinity changes (ΔKD > 10-fold confirms critical interactions) .

Methodological Tables

Table 1: Key Crystallographic Parameters (Example)

ParameterValueSoftware/Tool
Space groupP2₁/cSHELXL
R-factor0.032WinGX
Anisotropic B-factors2.1–3.5 ŲORTEP

Table 2: Synthetic Optimization Results

StepConditionYield (%)Purity (%)
1POCl₃, 120°C, 4h7890
2K₂CO₃, DMF, RT, 12h8595

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